- Catalytic enantioselective epoxidation of nitroalkenes, Chemical Communications (Cambridge, 2016, 52(65), 10060-10063

Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

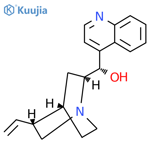

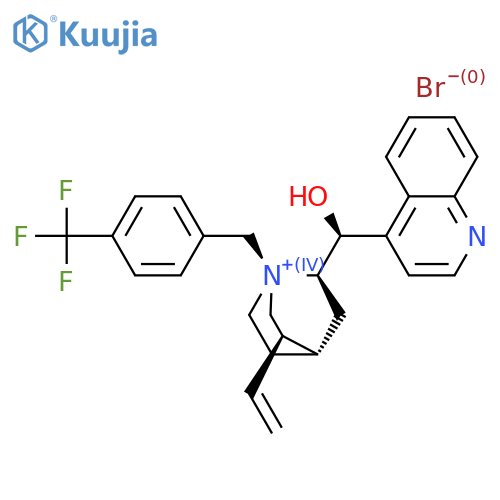

95088-20-3 structure

商品名:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

CAS番号:95088-20-3

MF:C27H28BrF3N2O

メガワット:533.423236846924

MDL:MFCD00082433

CID:61764

PubChem ID:11421253

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 化学的及び物理的性質

名前と識別子

-

- N-(4-Trifloromethybenzyl)cinchoninum bromide

- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide

- N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE

- U112

- N-(4-Trifluoromethylbenzyl)cinchoniniumbromide

- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%

- N-[4-(trifluoromethyl)benzy]cinchoninium bromide

- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide

- (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide

- 95088-20-3

- SCHEMBL1657858

- n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide

- (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide

- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

- N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

-

- MDL: MFCD00082433

- インチ: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1

- InChIKey: LOCWWLLFHKDFLF-IGKFHUQKSA-M

- ほほえんだ: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]

計算された属性

- せいみつぶんしりょう: 532.13400

- どういたいしつりょう: 532.13371g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 5

- 複雑さ: 691

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

- 色と性状: 淡黄色粉末

- ゆうかいてん: 245 ºC (dec.)

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 33.12000

- LogP: 2.86120

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S22-S24/25-S26-S36

- 福カードFコード:3

-

危険物標識:

- リスク用語:R36/37/38

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T902025-50mg |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |

95088-20-3 | 50mg |

$75.00 | 2023-05-17 | ||

| TRC | T902025-10mg |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |

95088-20-3 | 10mg |

$64.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D634569-5g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 5g |

$695 | 2024-08-03 | |

| eNovation Chemicals LLC | D634569-1g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 1g |

$225 | 2024-08-03 | |

| A2B Chem LLC | AI63884-100mg |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 100mg |

$46.00 | 2024-07-18 | |

| 1PlusChem | 1P00IJ70-100mg |

Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |

95088-20-3 | 98% | 100mg |

$90.00 | 2024-04-19 | |

| A2B Chem LLC | AI63884-1g |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 1g |

$250.00 | 2024-07-18 | |

| Aaron | AR00IJFC-100mg |

Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |

95088-20-3 | 98% | 100mg |

$66.00 | 2025-02-13 | |

| A2B Chem LLC | AI63884-250mg |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 250mg |

$80.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D634569-1g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 1g |

$225 | 2025-03-01 |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditions, Tetrahedron Letters, 1998, 39(41), 7563-7566

合成方法 3

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 3 h, 80 °C; 80 °C → 25 °C

リファレンス

- Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents, Journal of the American Chemical Society, 2017, 139(10), 3736-3746

合成方法 4

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 4 h, 80 °C; 80 °C → rt

1.2 Reagents: Diethyl ether ; 0.5 h, rt

1.2 Reagents: Diethyl ether ; 0.5 h, rt

リファレンス

- Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylation, Gaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569

合成方法 5

はんのうじょうけん

リファレンス

- Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalysts, European Journal of Organic Chemistry, 2002, (13), 2087-2093

合成方法 7

はんのうじょうけん

リファレンス

- Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts, Journal of Organic Chemistry, 2002, 67(1), 259-264

合成方法 8

はんのうじょうけん

リファレンス

- Asymmetric synthesis of N-arylaziridines, Tetrahedron: Asymmetry, 2002, 12(24), 3349-3365

合成方法 9

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 3.5 h, reflux

リファレンス

- Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts, European Journal of Organic Chemistry, 2010, (34), 6525-6530

合成方法 10

はんのうじょうけん

1.1 Solvents: Isopropanol ; reflux

リファレンス

- Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors, Pharmaceuticals, 2022, 15(10),

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

清らかである:99%

はかる:1g

価格 ($):364